Cas no 279263-03-5 (5-Bromo-2-ethoxybenzonitrile)
5-Bromo-2-ethoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-ethoxybenzonitrile
- 5-bromo-2-ethoxybenzenecarbonitrile
- 5-Bromo-2-Ethoxy-Benzonitrile
- Benzonitrile,5-bromo-2-ethoxy
- FT-0679451
- EN300-110906
- SY139102
- DTXSID20361185
- SCHEMBL392560
- CHEMBL4921633
- Z57756797
- CS-0207272
- AS-59506
- RNRDIQJUDTUNEN-UHFFFAOYSA-N
- 279263-03-5
- W18844
- MFCD02257397
- AKOS000303871
- BBL016354
- STK398197
- ALBB-008947
- AN-655/41064348
-
- MDL: MFCD02257397
- Inchi: 1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3
- InChI Key: RNRDIQJUDTUNEN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C#N)C=1)OCC
Computed Properties
- Exact Mass: 224.97900
- Monoisotopic Mass: 224.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Color/Form: powder
- Density: 1.48
- Melting Point: 82-84℃
- Boiling Point: 301.5°Cat760mmHg
- Flash Point: 136.2°C
- Refractive Index: 1.571
- PSA: 33.02000
- LogP: 2.71948
- Solubility: Not determined
5-Bromo-2-ethoxybenzonitrile Security Information
- Hazardous Material transportation number:UN3439
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Safety Term:6.1
5-Bromo-2-ethoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-2-ethoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096564-5g |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 95% | 5g |
$805.60 | 2023-09-02 | |
| TRC | B677960-50mg |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B677960-100mg |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B677960-500mg |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 500mg |
$ 210.00 | 2022-06-01 | ||
| abcr | AB176732-1 g |
5-Bromo-2-ethoxybenzonitrile, 95%; . |
279263-03-5 | 95% | 1g |
€322.50 | 2023-05-07 | |
| abcr | AB176732-5 g |
5-Bromo-2-ethoxybenzonitrile, 95%; . |
279263-03-5 | 95% | 5g |
€907.00 | 2023-05-07 | |
| abcr | AB176732-10 g |
5-Bromo-2-ethoxybenzonitrile, 95%; . |
279263-03-5 | 95% | 10g |
€1408.00 | 2023-05-07 | |
| eNovation Chemicals LLC | D764612-250mg |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 95% | 250mg |
$105 | 2025-02-20 | |
| eNovation Chemicals LLC | D764612-1g |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 95% | 1g |
$190 | 2025-02-20 | |
| eNovation Chemicals LLC | D764612-100mg |
5-Bromo-2-ethoxybenzonitrile |
279263-03-5 | 95% | 100mg |
$85 | 2025-02-20 |
5-Bromo-2-ethoxybenzonitrile Suppliers
5-Bromo-2-ethoxybenzonitrile Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 5-Bromo-2-ethoxybenzonitrile
Introduction to 5-Bromo-2-ethoxybenzonitrile (CAS No. 279263-03-5)
5-Bromo-2-ethoxybenzonitrile (CAS No. 279263-03-5) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. As a derivative of benzonitrile, this compound features both bromine and ethoxy substituents, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of these functional groups enhances its reactivity, making it a preferred choice for medicinal chemists and synthetic organic chemists working on drug discovery programs.
The structure of 5-Bromo-2-ethoxybenzonitrile consists of a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with an ethoxy group, with a nitrile group (-CN) attached to the ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical transformations. The bromine atom, for instance, is highly reactive and can undergo substitution reactions under controlled conditions, while the ethoxy group can participate in nucleophilic aromatic substitution (SNAr) reactions, making the compound a valuable building block for constructing more complex molecules.
In recent years, 5-Bromo-2-ethoxybenzonitrile has been extensively studied for its role in synthesizing pharmacologically relevant compounds. Its utility extends across multiple therapeutic areas, including oncology, neurology, and anti-inflammatory applications. Researchers have leveraged its structural framework to develop novel inhibitors targeting specific disease pathways. For example, studies have demonstrated its potential in generating small-molecule inhibitors that interact with protein kinases involved in cancer progression. The bromine substituent, in particular, has been utilized to facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many drugs.
The ethoxy group in 5-Bromo-2-ethoxybenzonitrile also contributes to its chemical diversity, enabling further functionalization through various reaction pathways. This feature has been exploited in designing molecules with enhanced solubility or improved metabolic stability, which are critical factors in drug development. Additionally, the nitrile group serves as a versatile handle for subsequent transformations, such as hydrolysis to carboxylic acids or reduction to amides, broadening the scope of derivatives that can be synthesized from this precursor.
One of the most compelling aspects of 5-Bromo-2-ethoxybenzonitrile is its role in fragment-based drug design (FBDD). In FBDD approaches, small molecular fragments like this compound are used as starting points to build larger libraries of compounds that can be screened for biological activity. The structural complexity and reactivity profile of 5-Bromo-2-ethoxybenzonitrile make it an ideal candidate for generating diverse chemical space, which is essential for identifying novel lead compounds with therapeutic potential.
Recent advancements in computational chemistry have further enhanced the utility of 5-Bromo-2-ethoxybenzonitrile by enabling virtual screening and molecular docking studies. These computational methods allow researchers to predict how this compound might interact with biological targets, thereby accelerating the drug discovery process. For instance, virtual screening campaigns have identified derivatives of 5-Bromo-2-ethoxybenzonitrile that exhibit inhibitory activity against enzymes implicated in infectious diseases and metabolic disorders.
The synthesis of 5-Bromo-2-ethoxybenzonitrile itself is another area where innovation has been ongoing. Modern synthetic methodologies have refined traditional routes, improving yields and reducing byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have been particularly useful in achieving high-purity samples efficiently. These advancements not only streamline the production process but also make large-scale synthesis more feasible for industrial applications.
In conclusion,5-Bromo-2-ethoxybenzonitrile (CAS No. 279263-03-5) stands out as a crucial intermediate in synthetic chemistry with far-reaching implications for drug development. Its unique structural attributes enable diverse chemical modifications, making it indispensable for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications and synthetic strategies involving this compound,5-Bromo-2-ethoxybenzonitrile is poised to remain at the forefront of pharmaceutical innovation.
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